molecular formula C9H8ClNO2 B1463261 7-Chloro-6-methyl-2h-1,4-benzoxazin-3(4h)-one CAS No. 1185320-25-5

7-Chloro-6-methyl-2h-1,4-benzoxazin-3(4h)-one

Cat. No. B1463261
CAS RN: 1185320-25-5
M. Wt: 197.62 g/mol
InChI Key: ILBVDYONJMQLQR-UHFFFAOYSA-N
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Description

7-Chloro-6-methyl-2H-1,4-benzoxazin-3(4H)-one (7-CMB) is a chemical compound belonging to the benzoxazinone family. It is a naturally occurring compound found in many plants, including wheat, maize, and rye, and has been studied for its potential applications in the medical, agricultural, and food industries. 7-CMB is a potent herbicide and has been shown to have a wide range of effects on plants, including growth inhibition, chlorosis, and leaf discoloration. In addition, 7-CMB has been studied for its potential use as an insecticide and fungicide.

Scientific Research Applications

Organic Synthesis and Chemical Properties

  • Synthesis and Reactivity : The compound and its derivatives are studied for their chemical reactivity and synthesis methodologies, including bromination and nitration, showcasing their versatility in organic synthesis (Hanson, Richards, & Rozas, 2003). Similarly, the synthesis of benzoxazinyl pyrazolone arylidenes demonstrates its antimicrobial and antioxidant potential, highlighting its relevance in medicinal chemistry (Sonia, Thachil, Parameswaran, & Kochupappy, 2013).

  • Crystal Structure Analysis : Research on its crystal structure provides insights into its molecular conformation and potential applications in material science (Gao, Qu, Ye, & Fu, 2015).

Biological Activities

  • Phytotoxicity and Ecological Role : The bioactivity and ecological role of benzoxazinones, including their phytotoxic, antifungal, antimicrobial, and antifeedant effects, have been a subject of extensive research. These compounds are investigated for their potential application as natural herbicide models and their role in plant defense mechanisms (Macias, Marín, Oliveros-Bastidas, & Molinillo, 2009). The exploration of allelochemicals from the Gramineae family further underscores the agronomic utility of benzoxazinone derivatives (Macias, Marín, Oliveros-Bastidas, Chinchilla, Simonet, & Molinillo, 2006).

  • Antimicrobial and Antioxidant Properties : The compound's derivatives have been evaluated for their potent antimicrobial and antioxidant activities, indicating their potential in developing new pharmaceuticals (Kadian, Maste, & Bhat, 2012).

Environmental and Ecotoxicology

  • Degradation and Environmental Impact : Studies on benzoxazinone-mediated triazine degradation propose mechanisms that could be beneficial in addressing contamination issues in soil and water resources, showcasing the environmental applications of these compounds (Willett, Lerch, Lin, Goyne, Leigh, & Roberts, 2016).

  • Soil Organism Impact : Research on the effects of benzoxazinoids and their degradation products on soil organisms provides valuable information on their ecological safety and potential impact on non-target species (Idinger, Čoja, & Blümel, 2006).

properties

IUPAC Name

7-chloro-6-methyl-4H-1,4-benzoxazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNO2/c1-5-2-7-8(3-6(5)10)13-4-9(12)11-7/h2-3H,4H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILBVDYONJMQLQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1Cl)OCC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Chloro-6-methyl-2h-1,4-benzoxazin-3(4h)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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